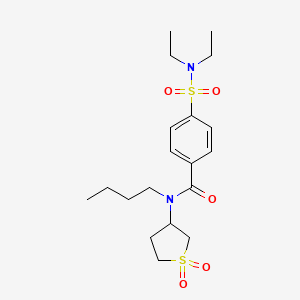

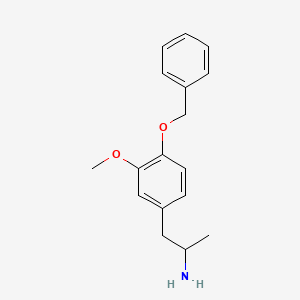

![molecular formula C10H17NO B2813204 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 1197-67-7](/img/structure/B2813204.png)

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a specialty product for proteomics research . It has a molecular formula of C10H19N and a molecular weight of 153.26 .

Synthesis Analysis

The synthesis of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been a subject of research due to its potential biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is characterized by a bicyclic scaffold . This structure is central to the family of tropane alkaloids .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one include a molecular formula of C10H19N and a molecular weight of 153.26 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has been a subject of interest in the field of organic synthesis and chemical transformations. For instance, Grošelj et al. (2005) discussed the synthesis of various derivatives of this compound starting from camphor, highlighting its versatility in organic chemistry. They showed how catalytic hydrogenation and the use of Grignard reagents can lead to a range of compounds with different functionalities (Grošelj et al., 2005). Another study by the same group explored the stereoselective synthesis of alkylidene derivatives, showcasing the compound's utility in creating structurally diverse molecules (Grošelj et al., 2005).

Structural and Conformational Analysis

The compound has also been studied for its structural and conformational aspects. Arias et al. (1986) investigated N-substituted 8-azabicyclo[3.2.1]octan-3-ones, which are closely related to 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one, using NMR spectroscopy. They analyzed the preferred conformations in solution, contributing to the understanding of its structural behavior (Arias et al., 1986).

Applications in Pharmacology

In pharmacological research, derivatives of this compound have been explored. Yamashita et al. (1997) synthesized novel compounds related to 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one and evaluated them as sigma ligands, indicating potential applications in pharmacology (Yamashita et al., 1997).

Utility in Biological Chemistry

The compound's derivatives have also been linked to biological chemistry. Tinao-Wooldridge et al. (1995) found that certain derivatives exhibit anticonvulsant properties, demonstrating the compound's relevance in the development of new therapeutic agents (Tinao-Wooldridge et al., 1995).

Eigenschaften

IUPAC Name |

1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(12)11-6-7/h7H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESYHNXRFZBXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)NC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

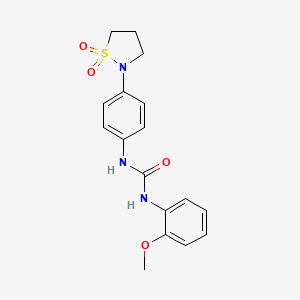

![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)

![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)

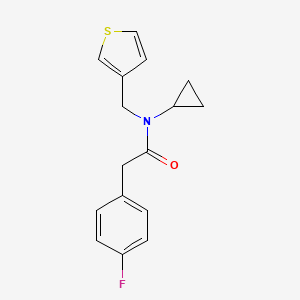

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)

![1-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B2813137.png)

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)

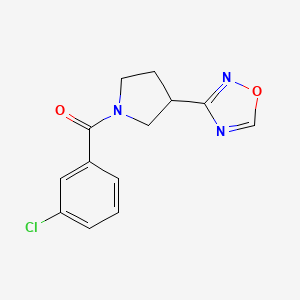

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)

![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)